molecular formula C14H24N2O4 B13579879 6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

Cat. No.: B13579879
M. Wt: 284.35 g/mol
InChI Key: IMALXXQBKVAKSL-UHFFFAOYSA-N
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Description

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[321]octane-6,7-dicarboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of tert-butyl and ethyl groups attached to a diazabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and specific reaction conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the attached functional groups.

    Substitution: The tert-butyl and ethyl groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or bind to receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3

InChI Key

IMALXXQBKVAKSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2

Origin of Product

United States

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